molecular formula C12H16ClNO2 B14285002 2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride CAS No. 124865-51-6

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

Cat. No.: B14285002
CAS No.: 124865-51-6
M. Wt: 241.71 g/mol
InChI Key: GXKHSKBKXGMXHE-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and a cyclizing agent under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can have different properties and applications.

Scientific Research Applications

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone: A compound with a similar structure but different functional groups.

    3-methoxyphenylacetic acid: Another compound with a methoxyphenyl group but different core structure.

    Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A compound with a similar methoxyphenyl group but different heterocyclic core.

Uniqueness

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride is unique due to its specific oxazole core structure and the presence of the methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

124865-51-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3;/h4-7H,8H2,1-3H3;1H

InChI Key

GXKHSKBKXGMXHE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)OC)C.Cl

Origin of Product

United States

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